molecular formula C6H5FN2O B13887903 1-(5-Fluoropyrazin-2-yl)ethanone

1-(5-Fluoropyrazin-2-yl)ethanone

Cat. No.: B13887903
M. Wt: 140.11 g/mol
InChI Key: HNMCORSCMAXILE-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrazin-2-yl)ethanone is an organic compound with the molecular formula C6H5FN2O. It is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of a fluorine atom at the 5-position of the pyrazine ring and an ethanone group at the 1-position makes this compound unique. It is used in various fields, including medicinal chemistry and material science, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyrazine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrazin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Fluoropyrazin-2-yl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrazin-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(5-Fluoropyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of pyrazine.

    1-(5-Fluoro-2-iodophenyl)ethanone: Contains an iodine atom instead of a pyrazine ring.

    1-(5-Fluoro-2-pyridinyl)ethanone: Another pyridine derivative with similar properties.

Uniqueness: 1-(5-Fluoropyrazin-2-yl)ethanone stands out due to the presence of the pyrazine ring, which imparts unique electronic and steric properties. The fluorine atom enhances its reactivity and interaction with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

1-(5-fluoropyrazin-2-yl)ethanone

InChI

InChI=1S/C6H5FN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3

InChI Key

HNMCORSCMAXILE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=N1)F

Origin of Product

United States

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